
1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione is a heterocyclic compound that belongs to the pyrrole family It is characterized by a pyrrole ring substituted with butyl, chloro, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-phenyl-1H-pyrrole-2,5-dione with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction Reactions: The compound can be reduced to form corresponding pyrrolidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Formation of substituted pyrrole derivatives.
Oxidation Reactions: Formation of pyrrole-2,5-dione derivatives.
Reduction Reactions: Formation of pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Wirkmechanismus
The mechanism of action of 1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The chloro and phenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
- 1-Butyl-3-chloro-4-methyl-1H-pyrrole-2,5-dione
- 1-Butyl-3-chloro-4-ethyl-1H-pyrrole-2,5-dione
- 1-Butyl-3-chloro-4-isopropyl-1H-pyrrole-2,5-dione
Uniqueness: 1-Butyl-3-chloro-4-phenyl-1H-pyrrole-2,5-dione is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing novel derivatives with enhanced biological activity.
Eigenschaften
CAS-Nummer |
828938-45-0 |
|---|---|
Molekularformel |
C14H14ClNO2 |
Molekulargewicht |
263.72 g/mol |
IUPAC-Name |
1-butyl-3-chloro-4-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C14H14ClNO2/c1-2-3-9-16-13(17)11(12(15)14(16)18)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
InChI-Schlüssel |
NNJFVMMOVJLEAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C(=C(C1=O)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-](/img/structure/B12878392.png)

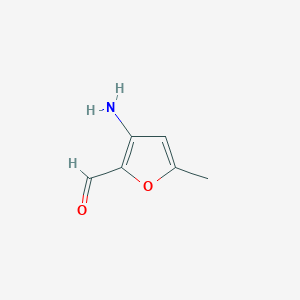


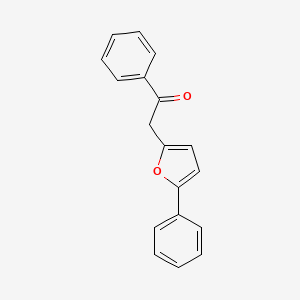

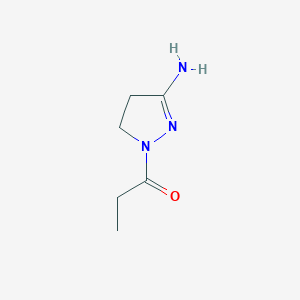
![1-[4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12878454.png)
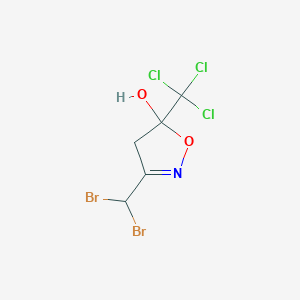
![1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878457.png)
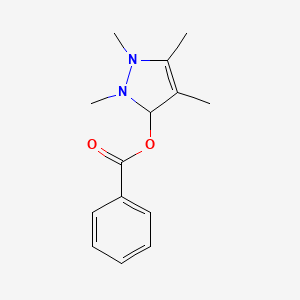
![(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)
